molecular formula C14H15N3OS B7455427 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide

Cat. No. B7455427
M. Wt: 273.36 g/mol
InChI Key: FVMPZVSYRDATPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Indolyl-thiazolidine-2,4-dione (ITD) and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide is not yet fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and improve glucose uptake and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide in lab experiments is its potential to serve as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide. One possible direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for targeted therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide can be achieved through various methods. One such method involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid to form indole-thiosemicarbazone. This intermediate is then reacted with chloroacetyl chloride to form the final product.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-indol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13(16-14-15-7-10-19-14)6-9-17-8-5-11-3-1-2-4-12(11)17/h1-5,8H,6-7,9-10H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMPZVSYRDATPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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